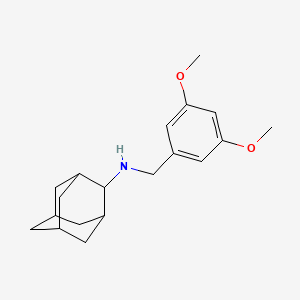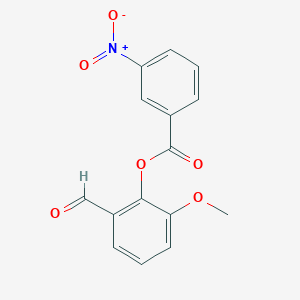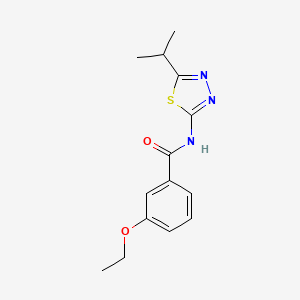
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that promote cell death. In antibacterial activity, this compound disrupts bacterial cell membranes, leading to cell death. In herbicidal activity, this compound inhibits photosynthesis in weeds by disrupting the electron transport chain. In fluorescent probing, this compound exhibits strong fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antibacterial activity, this compound has been shown to exhibit antibacterial activity against various strains of bacteria. In herbicidal activity, this compound has been shown to inhibit the growth of weeds by disrupting their photosynthetic activity. In fluorescent probing, this compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging and detection.
Advantages and Limitations for Lab Experiments
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, strong fluorescence properties, and potential applications in various fields. However, this compound also has limitations, including its toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further studied as an anticancer and antibacterial agent, as well as a potential treatment for other diseases. In agriculture, this compound could be further studied as a herbicide and potential alternative to current herbicides. In materials science, this compound could be further studied as a fluorescent probe and potential component in electronic devices. Additionally, further research could be conducted on the toxicity and environmental impact of this compound.
Synthesis Methods
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 4-methyl-3-nitroaniline and 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields a yellow solid that can be purified through recrystallization.
Scientific Research Applications
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied as an antibacterial agent, as it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In agriculture, this compound has been investigated as a herbicide, as it inhibits the growth of weeds by disrupting their photosynthetic activity. In materials science, this compound has been studied as a fluorescent probe, as it exhibits strong fluorescence properties.
Properties
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-7-6-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSBZPVMQIJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)




![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)
![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
